molecular formula C9H15N3O B13475922 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13475922
M. Wt: 181.23 g/mol
InChI Key: DZVZYUJUHLVAQR-UHFFFAOYSA-N
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Description

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of a suitable pyrazole precursor with an oxolane derivative. One common method involves the alkylation of 1H-pyrazol-3-amine with 2-(oxolan-3-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine: A similar compound with a methyl group instead of an amine group.

    1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: Another heterocyclic compound with an imidazole ring instead of a pyrazole ring.

Uniqueness

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring and oxolane group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-5-8(11-12-9)2-1-7-3-4-13-6-7/h5,7H,1-4,6H2,(H3,10,11,12)

InChI Key

DZVZYUJUHLVAQR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCC2=CC(=NN2)N

Origin of Product

United States

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